3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo groups can be introduced through acyloin rearrangements of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides.
Attachment of the Trimethoxyphenyl and Trifluoromethylbenzyl Groups: These groups can be attached through nucleophilic substitution reactions, where the appropriate aryl halides react with the indole core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of nitro, sulfo, or halo derivatives depending on the substituent introduced.
Scientific Research Applications
3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as kinases and proteases, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-oxindole: Shares the indole core and hydroxy group but lacks the trimethoxyphenyl and trifluoromethylbenzyl groups.
3-hydroxy-3-(2-oxo-2-phenylethyl)-1H-indole-2-one: Similar structure but with a phenyl group instead of the trimethoxyphenyl group.
3-hydroxy-3-(2-oxo-2-(4-methoxyphenyl)ethyl)-1H-indole-2-one: Similar structure but with a methoxyphenyl group instead of the trimethoxyphenyl group.
Uniqueness
The uniqueness of 3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethylbenzyl group enhances its lipophilicity and potential for crossing biological membranes, while the trimethoxyphenyl group may contribute to its binding affinity to specific molecular targets.
Properties
Molecular Formula |
C27H24F3NO6 |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-one |
InChI |
InChI=1S/C27H24F3NO6/c1-35-22-12-17(13-23(36-2)24(22)37-3)21(32)14-26(34)19-9-4-5-10-20(19)31(25(26)33)15-16-7-6-8-18(11-16)27(28,29)30/h4-13,34H,14-15H2,1-3H3 |
InChI Key |
OGLZJNPPAOJMSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)O |
Origin of Product |
United States |
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